molecular formula C24H24N4O4 B11463566 1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11463566
M. Wt: 432.5 g/mol
InChI Key: ZAKFFLXCRUDRHL-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of electron-donating groups such as methoxy groups can influence the oxidation process.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and various solvents.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with nucleotides in the human body, influencing various biological reactions . The presence of methoxy groups can enhance the compound’s bioactivity by increasing its ability to interact with biological targets.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C24H24N4O4/c1-13-22-18(28(27-13)24-25-16-7-5-6-8-17(16)26-24)9-14(10-19(22)29)15-11-20(30-2)23(32-4)21(12-15)31-3/h5-8,11-12,14H,9-10H2,1-4H3,(H,25,26)

InChI Key

ZAKFFLXCRUDRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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